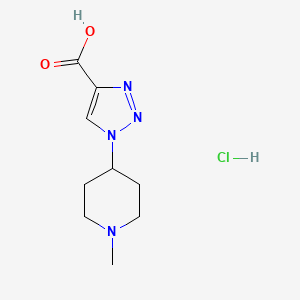
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Descripción general
Descripción
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1779123-58-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- JAK Inhibition : It has been identified as a potent inhibitor of Janus kinases (JAK), which are crucial in the signaling pathways for many cytokines and growth factors. This inhibition can modulate immune responses and has implications in treating autoimmune diseases .
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or function .
Anticancer Properties
Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 32 to 128 µg/mL, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 1: JAK Inhibition
A study conducted on the effects of the compound on JAK signaling pathways revealed that it significantly reduces the phosphorylation of STAT proteins in response to cytokine stimulation. This suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis where JAK pathways are dysregulated .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessing the antimicrobial efficacy of the compound against resistant strains highlighted its potential as an alternative treatment option. The compound's ability to inhibit biofilm formation was particularly noted, which is crucial in treating chronic infections associated with biofilm-producing bacteria .
Data Summary
| Biological Activity | Target/Effect | IC50/MIC Values |
|---|---|---|
| JAK Inhibition | Cytokine signaling | IC50 ~10 µM |
| Antimicrobial | Bacteria | MIC 32–128 µg/mL |
| Cytotoxicity | Cancer cells | IC50 ~10–30 µM |
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUAPPSXVJJXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















